N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a cyclohexene-substituted ethyl chain and a furan-pyridazinyl-ethyl moiety. The compound’s structure integrates two pharmacologically relevant heterocycles: a 1,6-dihydropyridazin-6-one core and a furan ring. The dihydropyridazinone scaffold is recognized for its role in medicinal chemistry, particularly in anti-inflammatory and cardiovascular agents, while the furan group may enhance solubility due to its polar oxygen atom .
Though specific physicochemical data (e.g., melting point, solubility) are unavailable, its molecular weight can be estimated to exceed 400 g/mol based on structural analogs (e.g., a related compound with a trifluoroethyl-piperidine group has a molecular weight of 375.4 g/mol ).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-18-9-8-16(17-7-4-14-28-17)23-24(18)13-12-22-20(27)19(26)21-11-10-15-5-2-1-3-6-15/h4-5,7-9,14H,1-3,6,10-13H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPPWSRIBOYKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide involves multiple steps, starting with the preparation of the cyclohexene and furan derivatives. The key steps include:
Cyclohexene Derivative Preparation: Cyclohexene can be synthesized from cyclohexanone through α-bromination followed by treatment with a base.
Furan Derivative Preparation: The furan derivative can be synthesized through various methods, including the reaction of furfural with hydrazine to form the pyridazine ring.
The final step involves the coupling of the cyclohexene and furan derivatives with ethanediamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the furan and pyridazine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Reactivity: The target compound’s furan group, being electron-rich, may accelerate cyclization steps compared to the electron-donating p-tolyl group in ’s analogs. Cyclohexene-ethyl chains in both the target compound and ’s analog suggest a preference for hydrophobic interactions in drug design.
Synthetic Efficiency: ’s one-pot method for dihydropyridazinones demonstrates high efficiency (yields >70% for alkanoate esters), which could be adapted for the target compound by substituting p-tolyl azides with furan-containing analogs .
Crystallographic Analysis
Crystal structures of related compounds are typically resolved using SHELX software (e.g., SHELXL for refinement and SHELXT for space-group determination) . The target compound’s cyclohexene group may introduce torsional strain, leading to distinct packing patterns compared to ’s piperidine-containing analog. Such differences highlight the role of substituents in crystallographic behavior.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Cyclohexene moiety : Enhances lipophilicity and potential receptor interactions.
- Furan ring : Known for its biological activity, particularly in medicinal chemistry.
- Dihydropyridazine framework : Associated with various pharmacological effects.
The molecular formula is , with a molecular weight of approximately 374.49 g/mol.
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
Preliminary research indicates that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For example, related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Example A | AChE | 157.31 |
| Example B | BChE | 46.42 |
3. Anti-inflammatory Properties
The furan and pyridazine components are known to contribute to anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The biological activity of this compound may involve:
- Receptor Binding : The cyclohexene moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Enzyme Interaction : The compound's structure suggests potential interactions with key enzymes involved in metabolic processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of furan-containing compounds demonstrated that those with a similar structural backbone to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the furan ring in enhancing antimicrobial potency .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of related compounds found that certain derivatives significantly inhibited AChE and BChE activities. This suggests that this compound could be a candidate for developing treatments for neurodegenerative diseases where cholinergic dysfunction is a concern .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethanediamide?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including 1,3-dipolar cycloaddition for heterocyclic ring formation (e.g., pyridazinone or furan moieties). For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions in tert-butanol/water (3:1) can generate triazole intermediates, as demonstrated in analogous ethanediamide syntheses . Optimization of reaction time (6–8 hours), purification via recrystallization (ethanol), and characterization (TLC, HRMS) are critical for yield improvement.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d6 can resolve substituent environments (e.g., cyclohexenyl protons at δ ~5.3–5.5 ppm; furan/pyridazine aromatic signals at δ ~7.2–8.6 ppm) .
- IR : Confirm amide C=O stretches (~1670–1680 cm⁻¹) and furan C-O bonds (~1250 cm⁻¹) .
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen bonding. WinGX/ORTEP can visualize anisotropic displacement ellipsoids .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or hydrolases (pyridazinone derivatives often target ATP-binding domains) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.
- Binding studies : Surface plasmon resonance (SPR) to assess interactions with biological targets (e.g., receptors linked to furan/pyridazine pharmacophores) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog synthesis : Vary substituents (e.g., replace cyclohexenyl with other alicyclic groups; modify furan with thiophene/isoxazole) to assess impact on activity .
- Pharmacophore modeling : Use Schrödinger Maestro or MOE to identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (cyclohexenyl) .
- Data analysis : Corrogate bioactivity data with electronic (Hammett σ) and steric (Taft Es) parameters via multivariate regression .
Q. What computational approaches are optimal for predicting its environmental fate or metabolic pathways?
- Methodological Answer :
- Environmental fate : Use EPI Suite to estimate biodegradation half-life, logP (~3.5 predicted), and soil adsorption (Koc). Experimental validation via OECD 301B ready biodegradability tests is recommended .
- Metabolism : CYP450 docking simulations (AutoDock Vina) to identify oxidation sites (e.g., cyclohexenyl double bond, furan ring) .
Q. How can contradictions in experimental data (e.g., NMR vs. X-ray structures) be resolved?
- Methodological Answer :
- Cross-validation : Compare solution-state NMR (DMSO-d6) with solid-state NMR or X-ray data to detect conformational flexibility .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16) to reconcile spectral discrepancies (e.g., dihedral angle mismatches) .
Q. What experimental designs are robust for studying its photostability or thermal degradation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
